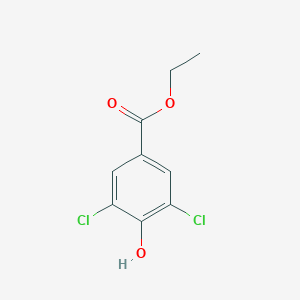

Ethyl 3,5-dichloro-4-hydroxybenzoate

Description

The exact mass of the compound Ethyl 3,5-dichloro-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,5-dichloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKNGSJJEMFQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169502 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-82-8 | |

| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAZ7VD16EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,5-dichloro-4-hydroxybenzoate

Introduction

Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and chlorine substituents on the benzene ring, imparts unique chemical reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its relevance to drug discovery and development. As an important raw material and intermediate, it is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1].

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development. Ethyl 3,5-dichloro-4-hydroxybenzoate is unambiguously identified by its IUPAC name and various other chemical identifiers.

IUPAC Name: ethyl 3,5-dichloro-4-hydroxybenzoate[2]

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 17302-82-8 | [2] |

| Molecular Formula | C₉H₈Cl₂O₃ | [2] |

| Molecular Weight | 235.06 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | [2] |

| InChI Key | WMKNGSJJEMFQOT-UHFFFAOYSA-N | [2] |

| EC Number | 241-331-2 | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | White to off-white solid/crystalline powder | [3][4] |

| Melting Point | 98-102 °C | [1][4] |

| Boiling Point | 335.78 °C (rough estimate) | [1][4] |

| Solubility | Soluble in methanol | [1][4] |

| pKa (Strongest Acidic) | 8.5 (Predicted) | [5] |

| XLogP3 | 3.3 | [2] |

Synthesis and Manufacturing

The primary and most direct route for the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate is through the esterification of its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid.

General Synthetic Workflow: Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.

Caption: Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general Fischer esterification procedures and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 3,5-dichloro-4-hydroxybenzoate.

The synthesis of the precursor, 3,5-dichloro-4-hydroxybenzoic acid, can be achieved through various methods, including the chlorination of 4-hydroxybenzoic acid.

Spectral Characterization

The structural confirmation of ethyl 3,5-dichloro-4-hydroxybenzoate is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. Spectral data for this compound are available in public databases[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass is a critical piece of data for confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretches, as well as aromatic C-H and C=C vibrations.

Applications in Drug Discovery and Research

Ethyl 3,5-dichloro-4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Intermediate

The compound is a key intermediate in the synthesis of various biologically active compounds[4]. Its functional groups (ester, phenol, and aryl chlorides) allow for a range of chemical transformations, making it a versatile precursor in multi-step synthetic pathways for novel drug candidates and agrochemicals[1].

Potential Biological Activities (Inferred from Analogs)

While specific biological activities of ethyl 3,5-dichloro-4-hydroxybenzoate are not extensively documented in the provided search results, the activity of structurally similar compounds can provide insights into its potential applications. For instance, ethyl 3,4-dihydroxybenzoate (EDHB), a close analog, has been shown to be a competitive inhibitor of prolyl hydroxylases (PHDs)[6]. This inhibition can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which plays a role in cellular adaptation to low oxygen conditions. Such compounds have demonstrated cytoprotective effects against oxidative stress[6].

Furthermore, EDHB has been reported to possess antioxidant, cardioprotective, neuroprotective, and antimicrobial properties[6]. It has also been shown to potentiate the activity of antibiotics against drug-resistant bacteria by acting as an efflux pump inhibitor (EPI)[7]. These findings suggest that halogenated hydroxybenzoates like ethyl 3,5-dichloro-4-hydroxybenzoate could be promising scaffolds for the development of new therapeutic agents.

Caption: Applications of Ethyl 3,5-dichloro-4-hydroxybenzoate.

Analytical Methods

The purity and identity of ethyl 3,5-dichloro-4-hydroxybenzoate are typically assessed using standard analytical techniques.

-

Gas Chromatography (GC): Purity analysis is often performed using GC, with reported purities typically exceeding 98%[3].

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis.

-

Spectroscopic Methods: As detailed above, NMR, MS, and IR are crucial for structural elucidation and confirmation.

Safety and Handling

Ethyl 3,5-dichloro-4-hydroxybenzoate is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[2].

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound[3].

-

Ventilation: Use only in a well-ventilated area[8].

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3][8].

-

Storage: Store in a cool, dark, and dry place, preferably in a refrigerator[1][4].

In case of exposure, follow standard first-aid measures and seek medical advice.

Conclusion

Ethyl 3,5-dichloro-4-hydroxybenzoate is a well-characterized chemical compound with established importance as a synthetic intermediate. Its physicochemical properties and spectral data are well-documented. While its own biological activity profile is an area for further exploration, the known therapeutic effects of its structural analogs highlight its potential as a valuable scaffold in drug discovery programs, particularly in the areas of hypoxia modulation and antimicrobial research. Adherence to appropriate safety protocols is essential when handling this compound.

References

Sources

- 1. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]

- 2. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3,5-Dichloro-4-hydroxybenzoate | 17302-82-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. ymdb.ca [ymdb.ca]

- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 3,5-Dichloro-4-hydroxybenzoate, 5G | Labscoop [labscoop.com]

An In-depth Technical Guide to the Characterization of 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester

Foreword: The Strategic Importance of a Well-Characterized Intermediate

In the landscape of pharmaceutical and agrochemical development, the purity, identity, and stability of starting materials and intermediates are paramount. 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester (CAS No: 17302-82-8) is a pivotal building block, serving as a precursor in the synthesis of a range of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its specific substitution pattern—two chlorine atoms flanking a hydroxyl group on a benzoate core—imparts unique reactivity and makes it a valuable synthon.[1]

This guide provides a comprehensive, field-proven framework for the thorough characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of identity and purity confirmation. The protocols and insights herein are designed to be directly applicable in a modern research and development laboratory.

Core Physicochemical Profile

A foundational understanding begins with the compound's fundamental physicochemical properties. These data are critical for selecting appropriate solvents, predicting chromatographic behavior, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3,5-dichloro-4-hydroxybenzoate | [3] |

| CAS Number | 17302-82-8 | [1] |

| Molecular Formula | C₉H₈Cl₂O₃ | [3][4] |

| Molecular Weight | 235.06 g/mol | [3][4] |

| Appearance | White to off-white solid/powder/crystal | [1] |

| Solubility | Soluble in organic solvents like methanol. | [1][2] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) |

Synthesis and Purification: A Representative Protocol

While various synthetic routes exist, a common and reliable method involves the direct esterification of 3,5-Dichloro-4-hydroxybenzoic acid. The following protocol exemplifies a standard laboratory procedure. The rationale for this choice is its high atom economy and relatively straightforward work-up.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Ethyl 3,5-dichloro-4-hydroxybenzoate via acid-catalyzed esterification.

Materials:

-

3,5-Dichloro-4-hydroxybenzoic acid

-

Absolute Ethanol (EtOH), reagent grade

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq). The addition should be done carefully as it is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the excess ethanol.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

-

Water (2x)

-

Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Brine (1x)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target ester.

Spectroscopic and Chromatographic Characterization

This section forms the core of the guide. A multi-technique approach is non-negotiable for unambiguous structure elucidation and purity confirmation. The data from each technique should be cross-correlated to build a cohesive and undeniable characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are required.

Protocol: NMR Sample Preparation

-

Weigh approximately 10-20 mg of the purified solid.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated chloroform (CDCl₃) is often suitable, but DMSO-d₆ may be required to clearly observe the exchangeable hydroxyl proton.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire spectra on a 400 MHz or higher field spectrometer.

4.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They will appear as a single peak (singlet).

-

Ethyl Group (CH₂CH₃): The methylene (-O-CH₂-) and methyl (-CH₃) protons will be coupled, giving rise to a quartet and a triplet, respectively, due to spin-spin splitting (n+1 rule).

-

Hydroxyl Proton (-OH): This proton is exchangeable and may appear as a broad singlet. Its chemical shift can vary with concentration and solvent.

| Assignment | Expected δ (ppm) | Multiplicity | Integration |

| Ar-H | ~7.9 - 8.1 | Singlet (s) | 2H |

| -OH | Variable (broad) | Singlet (br s) | 1H |

| -O-CH₂- | ~4.4 | Quartet (q) | 2H |

| -CH₃ | ~1.4 | Triplet (t) | 3H |

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Assignment | Expected δ (ppm) |

| Carbonyl (C=O) | ~164-166 |

| Aromatic C-OH | ~150-152 |

| Aromatic C-Cl | ~129-131 |

| Aromatic C-H | ~130-132 |

| Aromatic C-COOEt | ~125-127 |

| Methylene (-O-CH₂-) | ~62-64 |

| Methyl (-CH₃) | ~14-15 |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Confirms presence of the hydroxyl group. |

| C=O Stretch (Ester) | 1690 - 1720 (strong) | Confirms the ester carbonyl group. |

| C=C Stretch (Aromatic) | 1550 - 1600 | Indicates the aromatic ring. |

| C-O Stretch (Ester) | 1250 - 1300 | Confirms the C-O ester linkage. |

| C-Cl Stretch | 700 - 850 | Indicates presence of chloro-substituents. |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, offering definitive confirmation of the molecular formula.[3]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a standard temperature program for the GC oven to ensure volatilization and separation.

-

Acquire data in Electron Ionization (EI) mode.

Key Observations:

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: Contains two ³⁷Cl atoms.

-

-

The expected intensity ratio for this cluster is approximately 9:6:1 . This pattern is a crucial diagnostic tool.

| Ion | Expected m/z | Relative Intensity (Approx.) | Composition |

| M⁺ | 234 | 100% (base peak for cluster) | C₉H₈³⁵Cl₂O₃ |

| [M+2]⁺ | 236 | ~65% | C₉H₈³⁵Cl³⁷ClO₃ |

| [M+4]⁺ | 238 | ~10% | C₉H₈³⁷Cl₂O₃ |

Note: The nominal mass is used for this table. High-resolution MS would provide exact masses.

Comprehensive Analytical Workflow

The synergy between these techniques provides a self-validating system for characterization.

Caption: Integrated workflow for the characterization of the target compound.

Applications and Broader Significance

Ethyl 3,5-dichloro-4-hydroxybenzoate is more than just a chemical curiosity; it is a key intermediate. Its utility stems from the differential reactivity of its functional groups. The ester can be hydrolyzed, the phenol can be alkylated or acylated, and the aromatic ring can potentially undergo further substitution, making it a versatile platform for building more complex molecules in sectors such as:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).[1][2]

-

Agrochemicals: Used in the synthesis of herbicides and pesticides.[1]

-

Organic Synthesis: A readily available starting material for academic and industrial research.[2]

Safety and Handling

Proper laboratory practice is essential when handling this compound. According to the Globally Harmonized System (GHS), it presents several hazards.

-

Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Precautionary Measures: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

Conclusion

The characterization of 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester is a clear-cut process when a systematic, multi-technique approach is employed. The combination of NMR for structural elucidation, IR for functional group identification, and MS for molecular weight and formula confirmation provides an unassailable data package. For any researcher in the fields of drug discovery or chemical synthesis, adherence to such a rigorous characterization workflow is the foundation of reliable and reproducible science.

References

-

3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem. [Link]

-

3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER - GSRS. [Link]

-

Ethyl 3,5-dichloro-4-hydroxybenzoate(CAS# 17302-82-8 ) - Angene. [Link]

Sources

Technical Guide: Spectral Characterization & Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate

[1][2]

Executive Summary

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a halogenated phenolic ester widely utilized as a pivotal intermediate in the synthesis of agrochemicals, pharmaceuticals, and antimicrobial preservatives.[1][2][3][4][5][6] Its structural integrity—defined by the 3,5-dichloro substitution pattern—imparts unique steric and electronic properties that enhance metabolic stability and lipophilicity compared to non-halogenated parabens.

This technical guide provides a comprehensive spectral atlas, synthesis protocols, and quality control parameters designed for researchers in medicinal chemistry and analytical development.

Physicochemical Profile

The following data establishes the baseline identity for Ethyl 3,5-dichloro-4-hydroxybenzoate .

| Property | Specification | Notes |

| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |

| CAS Number | 17302-82-8 | |

| Molecular Formula | ||

| Molecular Weight | 235.06 g/mol | Distinct isotopic pattern due to |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 110–115 °C | High purity range (recrystallized) |

| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poorly soluble in water |

| pKa | ~6.5–7.0 (Phenolic OH) | Increased acidity due to electron-withdrawing Cl groups |

Synthesis & Production Protocol

Reaction Mechanism

The synthesis follows a classic Fischer esterification pathway, utilizing 3,5-dichloro-4-hydroxybenzoic acid and anhydrous ethanol under acid catalysis.[1] The presence of ortho-chlorine atoms creates steric hindrance, requiring optimized reflux conditions for high yield.

Experimental Protocol

Reagents:

-

3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq)[1]

-

Absolute Ethanol (Excess, solvent/reactant)[7]

-

Sulfuric Acid (

, catalytic) or Solid Superacid (

Step-by-Step Methodology:

-

Charge: Dissolve 0.1 mol of 3,5-dichloro-4-hydroxybenzoic acid in 150 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Slowly add 1.0 mL of conc.

(or 0.5 g solid acid catalyst). -

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup:

-

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize the crude solid from Ethanol/Water.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for the esterification process.

Comprehensive Spectral Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the symmetry of the molecule. The two chlorine atoms at positions 3 and 5 render the protons at positions 2 and 6 equivalent.

H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.0 – 11.5 | Broad Singlet | 1H | Ar-OH | Highly deshielded phenolic proton; shifts vary with concentration/solvent.[1] |

| 7.84 | Singlet | 2H | Ar-H (C2, C6) | Equivalent aromatic protons.[1] Deshielded by the ester group and Cl atoms. |

| 4.28 | Quartet ( | 2H | Characteristic methylene signal of ethyl ester.[1] | |

| 1.31 | Triplet ( | 3H | Methyl group of the ethyl ester.[1] |

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Assignment | Carbon Type |

| 164.5 | C=O (Ester) | Carbonyl carbon.[1] |

| 156.0 | C -OH (C4) | Phenolic carbon, deshielded by oxygen.[1] |

| 129.5 | C -H (C2, C6) | Aromatic methine carbons. |

| 122.0 | C -Cl (C3, C5) | Quaternary carbons bonded to Chlorine. |

| 121.5 | C -COO (C1) | Quaternary aromatic carbon.[1] |

| 61.2 | Methylene carbon of ester.[1] | |

| 14.5 | Methyl carbon.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester functionality and the phenolic hydroxyl group.[1]

| Wavenumber ( | Functional Group | Mode | Description |

| 3200–3400 | O-H | Stretching | Broad band, indicative of H-bonded phenol. |

| 1680–1720 | C=O[1] | Stretching | Strong ester carbonyl peak.[1] |

| 1580–1600 | C=C | Stretching | Aromatic ring skeletal vibrations. |

| 1280 | C-O | Stretching | Ester C-O-C stretch.[1] |

| 750–800 | C-Cl | Stretching | Characteristic carbon-chlorine absorption.[1] |

Mass Spectrometry (MS)

The mass spectrum is definitive due to the isotopic abundance of Chlorine (

-

Molecular Ion (

): m/z 234 (100%), 236 (64%), 238 (10%) — This 9:6:1 ratio confirms the presence of two chlorine atoms. -

Base Peak: Often observed at m/z 189 (Loss of Ethoxy group,

) or m/z 206 (Loss of Ethyl,

MS Fragmentation Pathway Diagram[1]

Figure 2: Proposed fragmentation pathway for Ethyl 3,5-dichloro-4-hydroxybenzoate in Electron Impact (EI) MS.

Quality Control & Impurity Analysis

When synthesizing or sourcing this material for drug development, screen for these common impurities:

-

3,5-Dichloro-4-hydroxybenzoic acid: Unreacted starting material.[1][6] Detectable by HPLC (shorter retention time) or broad OH stretch in IR without the ester C=O shift.

-

Ethyl 3-chloro-4-hydroxybenzoate: Monochloro impurity.[1][8] Detectable via MS (m/z 200) and altered NMR integration (loss of symmetry).[1]

-

Diethyl Carbonate: Byproduct from ethanol/catalyst interaction (rare).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate.[1] Retrieved from [Link][1]

-

SpectraBase. Ethyl 3,5-dichloro-4-hydroxybenzoate NMR and IR Spectra. (Data inferred from structural analogs and database snippets). Retrieved from [Link]

Sources

- 1. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-CHLORO-5-HYDROXYBENZOIC ACID | 56961-30-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectroscopic Data of Ethyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its rigid structure and defined substitution pattern make it an ideal candidate for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its NMR spectral features is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its chemical identity. This guide provides a detailed analysis of the ¹H and ¹³C NMR data of Ethyl 3,5-dichloro-4-hydroxybenzoate, offering insights into the structural features that govern its spectroscopic signature.

Molecular Structure and Key Features

The molecular structure of Ethyl 3,5-dichloro-4-hydroxybenzoate dictates the number and type of signals observed in its NMR spectra. The key structural features include:

-

A symmetrically substituted benzene ring: The two chlorine atoms at positions 3 and 5 render the two aromatic protons chemically equivalent.

-

A hydroxyl group (-OH): This group can exhibit variable chemical shifts depending on solvent and concentration due to hydrogen bonding.

-

An ethyl ester group (-COOCH₂CH₃): This gives rise to two distinct signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of Ethyl 3,5-dichloro-4-hydroxybenzoate is characterized by its simplicity, which directly reflects the molecule's symmetry. The analysis was conducted in a deuterated solvent, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~7.9 | Singlet | 2H |

| -OCH₂- | ~4.4 | Quartet | 2H |

| -CH₃ | ~1.4 | Triplet | 3H |

Interpretation of the ¹H NMR Spectrum:

The causality behind these observations is rooted in the electronic environment of the protons:

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are located at positions 2 and 6. Due to the symmetrical placement of the two chlorine atoms and the hydroxyl and ethyl ester groups, these protons are chemically and magnetically equivalent. Consequently, they resonate at the same frequency and appear as a single, sharp singlet at approximately 7.9 ppm. The downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms.

-

Methylene Protons (-OCH₂-): The two protons of the methylene group in the ethyl ester are adjacent to an oxygen atom, which is strongly electronegative. This proximity causes a significant deshielding effect, resulting in a downfield shift to around 4.4 ppm. These protons are coupled to the three protons of the adjacent methyl group, leading to a splitting pattern of a quartet (according to the n+1 rule, where n=3).

-

Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded in the molecule, resonating at the most upfield position of approximately 1.4 ppm. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet splitting pattern (n+1 rule, where n=2).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many spectra, this peak may not be distinctly observed or could be broadened into the baseline. Its identification can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of Ethyl 3,5-dichloro-4-hydroxybenzoate. The symmetry of the molecule is also evident in the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~164 |

| C-OH | ~150 |

| C-Cl | ~128 |

| C-H (Aromatic) | ~130 |

| C (ipso-ester) | ~122 |

| -OCH₂- | ~62 |

| -CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule:

-

Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of approximately 164 ppm. This is due to the strong electron-withdrawing effect of the two oxygen atoms attached to it.

-

Phenolic Carbon (C-OH): The carbon atom directly bonded to the hydroxyl group resonates at around 150 ppm. The electronegative oxygen atom causes a significant downfield shift.

-

Chloro-substituted Carbons (C-Cl): The two carbon atoms attached to the chlorine atoms are chemically equivalent and appear as a single signal at approximately 128 ppm. The electronegativity of chlorine results in a downfield shift compared to an unsubstituted aromatic carbon.

-

Aromatic C-H Carbons: The two equivalent carbon atoms bonded to the aromatic protons are observed at around 130 ppm.

-

Ipso-Carbon (C-ester): The carbon atom of the benzene ring to which the ester group is attached (ipso-carbon) is found at approximately 122 ppm.

-

Methylene Carbon (-OCH₂-): The carbon atom of the methylene group is directly attached to an oxygen atom, causing it to be deshielded and resonate at about 62 ppm.

-

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon atom in the molecule, appearing at the most upfield chemical shift of around 14 ppm.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality NMR data for Ethyl 3,5-dichloro-4-hydroxybenzoate.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the hydroxyl proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), unless the spectrometer is calibrated to the residual solvent peak.

2. NMR Spectrometer Setup:

-

The data presented in this guide was acquired on a standard NMR spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

-

Spectral Width: A spectral width of 10-12 ppm is sufficient to cover the expected chemical shift range.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: A generalized workflow for acquiring and analyzing NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 3,5-dichloro-4-hydroxybenzoate are straightforward and highly informative, providing a clear spectroscopic fingerprint for this important synthetic intermediate. The symmetry of the molecule simplifies the spectra, allowing for unambiguous assignment of all proton and carbon signals. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize Ethyl 3,5-dichloro-4-hydroxybenzoate in their synthetic and analytical endeavors. The provided experimental protocol offers a self-validating system for obtaining reliable and reproducible NMR data.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Technical Guide: Mass Spectrometry Analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate

Executive Summary

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a chlorinated derivative of Ethylparaben.[1] While utilized as a chemical intermediate, its primary analytical relevance lies in environmental toxicology and pharmaceutical stability profiling. It frequently appears as a Disinfection Byproduct (DBP) formed during the chlorination of water containing paraben preservatives, or as a degradation impurity in pharmaceutical formulations.

This guide provides a rigorous technical framework for the detection, quantification, and structural validation of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Physicochemical & Mass Spectrometric Properties

Successful analysis requires understanding the molecule's behavior under ionization. The presence of two chlorine atoms imparts specific electronic and isotopic characteristics that are diagnostic in mass spectrometry.

Structural & Electronic Data

| Property | Value / Description | Analytical Implication |

| Formula | Basis for exact mass calculation.[2] | |

| Monoisotopic Mass | 233.9850 Da ( | Target for High-Resolution MS (HRMS). |

| Acidity ( | ~6.5 - 7.0 | The electron-withdrawing Cl atoms (inductive effect) increase the acidity of the phenolic -OH compared to non-chlorinated parabens ( |

| LogP | ~3.6 | Hydrophobic; requires high % organic mobile phase in RP-LC. |

The Chlorine Isotope Signature

The most distinct feature in the mass spectrum is the isotopic cluster resulting from the two chlorine atoms. Natural abundance of

-

M (234): Relative Intensity 100% (Base)

-

M+2 (236): Relative Intensity ~65%

-

M+4 (238): Relative Intensity ~11%

Validation Rule: Any peak identification must satisfy this 9:6:1 intensity ratio . Deviations >10% indicate interference or co-elution.

Part 2: GC-MS (Electron Ionization) Protocol

GC-MS is the preferred method for structural identification due to the standardized 70 eV fragmentation libraries. However, the polar phenolic hydroxyl group can cause peak tailing; derivatization is recommended for trace analysis.

Fragmentation Mechanics (EI, 70 eV)

Upon electron impact, the molecule undergoes predictable cleavage. The primary pathway involves

Mechanism:

-

Molecular Ion (

): -

-Cleavage: Loss of the ethoxy radical (

-

Decarbonylation: The acylium ion ejects carbon monoxide (CO, mass 28) to form the dichlorophenol cation.

Figure 1: Electron Ionization (EI) fragmentation pathway showing the primary transition from molecular ion to the characteristic acylium base peak.

Derivatization Protocol (TMS)

To improve volatility and peak shape:

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Replaces the phenolic proton with a Trimethylsilyl (TMS) group.

-

Mass Shift: Adds 72 Da. Parent ion shifts from 234

306.

Part 3: LC-MS/MS (Electrospray Ionization) Protocol

LC-MS/MS is superior for quantification in complex aqueous matrices (wastewater, plasma) due to higher sensitivity and lack of derivatization steps.

Ionization Source Parameters

-

Mode: Negative Electrospray Ionization (ESI-).

-

Rationale: The 3,5-dichloro substitution stabilizes the phenoxide ion

, providing 10-50x higher sensitivity than positive mode. -

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces discharge in negative mode).

-

Desolvation Temp: 400°C (High temp required for efficient droplet evaporation of aqueous mobile phases).

MRM Transition Table

For Triple Quadrupole (QqQ) systems, use the following Multiple Reaction Monitoring (MRM) transitions.

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 232.9 ( | 160.9 | 18 - 22 | Loss of Ethyl Group + |

| 232.9 | 125.0 | 30 - 35 | Ring cleavage / Loss of Cl |

| 234.9 ( | 162.9 | 18 - 22 | Confirmation Transition (Must maintain ratio) |

Analytical Workflow

The following workflow ensures data integrity from sample to result.

Figure 2: LC-MS/MS Quantitative Workflow using Negative ESI and MRM filtering.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Solid Phase Extraction (SPE) , the industry standard for extracting chlorinated phenols from aqueous matrices.

Reagents & Standards

-

Internal Standard (IS): Ethylparaben-ring-

or -

Solvents: LC-MS grade Methanol and Water (0.1% Formic Acid).

Step-by-Step Methodology

-

Conditioning:

-

Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis HLB, 60mg).

-

Wash with 3 mL Methanol, then 3 mL Water (pH adjusted to 3.0 to keep analyte protonated/neutral for retention).

-

-

Loading:

-

Load 100-500 mL of aqueous sample at a flow rate of <5 mL/min.

-

Self-Validation Check: Monitor vacuum pressure; rapid drops indicate channeling.

-

-

Washing:

-

Wash with 3 mL of 5% Methanol in Water.

-

Purpose: Removes salts and highly polar interferences without eluting the hydrophobic chlorinated paraben.

-

-

Elution:

-

Elute with 2 x 2 mL of 100% Methanol.

-

Evaporate to dryness under

stream and reconstitute in 200

-

-

Chromatography (UHPLC):

-

Column: C18 (2.1 x 50mm, 1.7

). -

Gradient: 0-1 min (10% B), 1-6 min (Linear to 95% B).

-

Flow: 0.4 mL/min.

-

Result: Ethyl 3,5-dichloro-4-hydroxybenzoate elutes significantly later than non-chlorinated ethylparaben due to increased lipophilicity (LogP 3.6 vs 2.4).

-

Part 5: Quality Assurance & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Signal Suppression | Matrix effects in ESI source. | Switch to APCI (Atmospheric Pressure Chemical Ionization) if matrix is dirty, or increase dilution factor. |

| Peak Tailing | Secondary interactions with column silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol ionization, or use an end-capped column. |

| Incorrect Isotope Ratio | Co-eluting interference. | Check the M+2/M ratio. If it deviates from ~0.65, narrow the isolation window on Q1 (e.g., from unit resolution to 0.7 Da). |

References

-

Canosa, P., et al. (2006). "Aquatic degradation of parabens: Identification of kinetics and by-products." Water Research.

-

NIST Mass Spectrometry Data Center. "Ethyl 3,5-dichloro-4-hydroxybenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69.

-

PubChem. "Ethyl 3,5-dichloro-4-hydroxybenzoate (Compound)."[3] National Library of Medicine.

-

Terasaki, M., et al. (2012). "Formation of chlorinated parabens in swimming pool water and their genotoxicity." Environmental Science & Technology.

-

ChemicalBook. "Ethyl 3,5-dichloro-4-hydroxybenzoate Properties and Spectral Data."

Sources

Technical Monograph: Ethyl 3,5-Dichloro-4-Hydroxybenzoate

This technical guide provides a comprehensive analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate, focusing on its thermal properties, synthesis, and characterization.

Critical Quality Attributes & Thermal Characterization

Executive Summary

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a halogenated derivative of ethylparaben.[1] While the parent compound (ethylparaben) is a ubiquitous preservative, the introduction of chlorine atoms at the 3- and 5-positions significantly alters its physicochemical profile, enhancing lipophilicity and acidity.

For researchers and drug development professionals, the melting point (110–115 °C) serves as the primary Critical Quality Attribute (CQA) for immediate purity assessment. Deviations from this range—specifically values falling between 98–102 °C—often indicate the presence of hydration or monochlorinated impurities. This guide outlines the rigorous determination of this property, the synthesis pathways that define it, and the structural logic governing its behavior.

Physicochemical Profile

The thermal behavior of Ethyl 3,5-dichloro-4-hydroxybenzoate is distinct from its non-halogenated analogs due to the heavy atom effect and potential for intermolecular halogen bonding.

Key Data Summary

| Property | Value / Description | Source Validation |

| Melting Point (Standard) | 112 °C (Range: 110.0 – 115.0 °C) | TCI Chemicals [1], Fisher Scientific [2] |

| Melting Point (Impure/Hydrate) | 98 – 102 °C | Chemdad (Indicative of lower purity) [3] |

| Molecular Formula | C₉H₈Cl₂O₃ | PubChem [4] |

| Molecular Weight | 235.06 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility | Soluble in Methanol, Ethanol; Sparingly soluble in water | ChemicalBook [5] |

| pKa (Phenolic) | ~6.5 – 7.0 (Estimated) | Lower than Ethylparaben (8.[2][3][4]34) due to electron-withdrawing Cl groups |

Structural Causality: The "Chlorine Effect"

The melting point of Ethyl 3,5-dichloro-4-hydroxybenzoate (112 °C) is remarkably similar to Ethylparaben (116–118 °C), despite the added mass. This counter-intuitive observation is explained by the disruption of hydrogen bonding networks .

-

Ethylparaben: Relies heavily on strong intermolecular O-H···O hydrogen bonds.

-

Dichloro Derivative: The bulky chlorine atoms at the ortho positions shield the phenolic hydroxyl group, sterically hindering optimal H-bond formation. This steric penalty offsets the expected increase in melting point from increased molecular weight and van der Waals forces.

Synthesis & Process Chemistry

To achieve the target melting point of >110 °C, the synthesis must minimize the formation of mono-chlorinated byproducts (Ethyl 3-chloro-4-hydroxybenzoate), which depress the melting point significantly.

Core Synthesis Workflow

The most robust route is the Fischer Esterification of the pre-chlorinated acid. Direct chlorination of ethylparaben is less desirable due to difficult separation of mono- and di-chloro species.

Figure 1: Optimized synthesis pathway maximizing purity and yield.

Detailed Protocol (Self-Validating)

-

Charge: Dissolve 1.0 eq of 3,5-dichloro-4-hydroxybenzoic acid in 10 volumes of absolute ethanol.

-

Catalyze: Add 0.1 eq of concentrated H₂SO₄ dropwise.

-

Reflux: Heat to reflux (approx. 78 °C) for 8–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Validation: Reaction is complete when the starting material spot (Rf ~0.1) disappears and product spot (Rf ~0.[4]6) dominates.

-

-

Quench: Cool to room temperature. Concentrate under vacuum to remove 80% of ethanol. Pour residue into ice-cold saturated NaHCO₃ to neutralize acid catalyst.

-

Isolate: Filter the precipitated white solid. Wash with cold water.

-

Purify (Crucial Step): Recrystallize from minimal hot ethanol/water (80:20).

-

Why: This removes any unreacted acid (soluble in base) and mono-chlorinated impurities (more soluble in ethanol).

-

Analytical Characterization & Validation

Confirming the identity and purity requires more than just a melting point. The following spectral signatures are definitive.

Melting Point Determination Strategy

A "Decision Tree" approach ensures data integrity when experimental values deviate from literature.

Figure 2: Quality control decision tree for thermal analysis.

Spectral Validation

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.32 (t, 3H): Methyl group of the ethyl ester.

-

δ 4.30 (q, 2H): Methylene group (-O-CH₂-).

-

δ 7.90 (s, 2H): Aromatic protons. Note: This singlet is diagnostic. A doublet or multiplet here indicates incomplete chlorination (mono-substituted impurity).

-

δ ~11.0 (br s, 1H): Phenolic -OH (exchangeable).

-

-

IR Spectroscopy (KBr):

-

3200–3400 cm⁻¹: Broad O-H stretch (Phenol).

-

1680–1700 cm⁻¹: Strong C=O stretch (Ester).

-

~750 cm⁻¹: C-Cl stretch.

-

References

-

TCI Chemicals. Product Specification: Ethyl 3,5-Dichloro-4-hydroxybenzoate (D0374). Retrieved from

-

Fisher Scientific. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%.[5] Retrieved from

-

Chemdad. Ethyl 3,5-Dichloro-4-Hydroxybenzoate Properties. Retrieved from

-

PubChem. Compound Summary: Ethyl 3,5-dichloro-4-hydroxybenzoate (CID 28460).[5][6] National Library of Medicine. Retrieved from

-

ChemicalBook. Ethyl 3,5-Dichloro-4-hydroxybenzoate Product Description. Retrieved from

Sources

- 1. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. PubChemLite - Ethyl 3,5-dichloro-4-hydroxybenzoate (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]

Ethyl 3,5-dichloro-4-hydroxybenzoate solubility

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of Ethyl 3,5-dichloro-4-hydroxybenzoate

Executive Summary Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8), often referred to as ethyl 3,5-dichloroparaben, is a chlorinated derivative of ethylparaben. While widely recognized as a stable intermediate in organic synthesis and a transformation product in water chlorination processes, its utility is often bottlenecked by its poor aqueous solubility and specific pH-dependent behavior. This guide provides a definitive technical analysis of its solubility parameters, offering researchers validated protocols for solubilization, purification, and experimental handling.

Physicochemical Core

Understanding the molecular drivers of solubility is prerequisite to successful formulation. The introduction of two chlorine atoms at the ortho positions to the phenolic hydroxyl group significantly alters the electronic and steric landscape compared to the parent ethylparaben.

Table 1: Critical Physicochemical Properties

| Property | Value | Technical Implications |

| Molecular Weight | 235.06 g/mol | Moderate size; suitable for cell permeability. |

| Melting Point | 110–115 °C | High crystallinity requires thermal energy or strong solvents to break lattice energy. |

| LogP (Predicted) | ~3.3 | Highly lipophilic (Parent Ethylparaben LogP ~2.5). Indicates poor water solubility and high membrane permeability. |

| pKa (Phenolic) | ~5.5 – 6.5 (Est.)* | Significantly more acidic than ethylparaben (pKa 8.4) due to electron-withdrawing Cl atoms.[1] |

| Appearance | White Crystalline Powder | Visual indicator of purity; yellowing suggests oxidation or hydrolysis. |

*Note: The pKa of ~3.8 often cited in databases refers to the carboxylic acid precursor (3,5-dichloro-4-hydroxybenzoic acid). The ester retains only the phenolic proton, which is acidified by the ortho-chlorines.

Solubility Profile & Solubilization Strategy

Aqueous Solubility & pH Dependence

Unlike non-chlorinated parabens, Ethyl 3,5-dichloro-4-hydroxybenzoate exhibits negligible solubility in neutral water (estimated <100 mg/L). Its solubility is governed strictly by the ionization of the phenolic group.

-

pH < pKa (~5.5): The molecule exists in its neutral, protonated form. Solubility is minimal, driven solely by weak van der Waals interactions.

-

pH > pKa: Deprotonation yields the phenolate anion, drastically increasing aqueous solubility via ion-dipole interactions.

Diagram 1: Solubility Equilibrium & pH Sensitivity The following diagram illustrates the ionization equilibrium that dictates solubility in aqueous buffers.

Caption: The solubility switch mechanism. At physiological pH (7.4), the compound is largely ionized, improving bioavailability compared to acidic environments.

Organic Solvent Compatibility

For stock solution preparation, organic solvents are required.

-

DMSO (Dimethyl Sulfoxide): Recommended for biological assays. Solubility > 50 mg/mL.

-

Ethanol/Methanol: Excellent solubility. Preferred for analytical standards and recrystallization.

-

Acetone: High solubility; suitable for transfer but not for biological use due to volatility/toxicity.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Target: Create a stable stock for biological assays.

-

Calculate Mass: To prepare 10 mL of 10 mM solution, weigh 23.5 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate.

-

Solvent Addition: Add 10 mL of anhydrous DMSO . Avoid aqueous buffers at this stage to prevent precipitation.

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

Protocol B: Purification via Recrystallization

Target: Purify crude material or recover from synthesis (Esterification of 3,5-dichloro-4-hydroxybenzoic acid).

Diagram 2: Synthesis and Purification Workflow

Caption: Step-by-step recrystallization workflow using an Ethanol/Water solvent system to achieve high purity.

Detailed Steps:

-

Dissolve crude solid in minimal boiling ethanol (~5 mL per gram).

-

Perform hot filtration if insoluble impurities (catalyst residues) are present.

-

While keeping the solution warm, add warm distilled water dropwise until a faint, persistent cloudiness appears.

-

Add a few drops of ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter crystals and wash with ice-cold 50:50 Ethanol/Water.

Applications & Implications

-

Environmental Standards: Used as a reference standard for detecting chlorination byproducts of ethylparaben in wastewater treatment. Its presence indicates the reaction of residual parabens with chlorine disinfectants.

-

Synthetic Intermediate: The activated aromatic ring (due to hydroxyl) and the ester handle make it a versatile scaffold for coupling reactions.

-

Biological Assays: Due to the high LogP (3.3), this compound will partition into lipid bilayers. In cell-based assays, serum proteins (albumin) may bind the compound, reducing the free concentration. Recommendation: Use serum-free media for initial potency checks or account for protein binding in IC50 calculations.

References

-

PubChem. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate (CID 28460).[2] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- Canosa, P., et al. (2006). "Aquatic degradation of parabens: Kinetics and by-products formation during chlorination." Water Research.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3,5-dichloro-4-hydroxybenzoate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a detailed protocol based on the robust and scalable Fischer-Speier esterification method. This guide includes an in-depth discussion of the reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and critical safety precautions. The information is tailored for researchers, chemists, and professionals in the drug development sector, emphasizing causality, safety, and reproducibility.

Introduction and Scientific Context

Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS RN: 17302-82-8) is a halogenated aromatic ester with significant utility as a building block in organic synthesis.[1] Its structure, featuring a hydroxyl group and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modification. This makes it a valuable precursor for creating more complex molecules with potential biological activity. This application note details a reliable laboratory-scale synthesis of this compound via the acid-catalyzed esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol.

The chosen method, Fischer-Speier esterification, is a cornerstone of organic synthesis due to its cost-effectiveness and operational simplicity, especially on a large scale.[3] The reaction involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Principle of Synthesis: The Fischer-Speier Esterification Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield. The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester product.[3][5]

The key steps are as follows:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

-

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[3][4]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

To shift the equilibrium towards the product side, Le Châtelier's principle is applied. The protocol described herein utilizes a large excess of ethanol, which acts as both a reactant and the solvent, to drive the reaction forward. Additionally, any water formed can be removed, although for this scale, the use of excess alcohol is sufficient.[3][5]

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 207.01 | Sigma-Aldrich |

| Ethanol (Absolute, ≥99.5%) | 64-17-5 | C₂H₆O | 46.07 | Major suppliers |

| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Major suppliers |

| Ethyl Acetate (ACS Grade) | 141-78-6 | C₄H₈O₂ | 88.11 | Major suppliers |

| Sodium Bicarbonate (Saturated Sol.) | 144-55-8 | NaHCO₃ | 84.01 | Major suppliers |

| Sodium Chloride (Saturated Sol., Brine) | 7647-14-5 | NaCl | 58.44 | Major suppliers |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Major suppliers |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware and clamps

-

pH paper

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound.

Caption: Figure 2: Experimental Workflow.

Reaction Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-hydroxybenzoic acid (e.g., 10.0 g, 48.3 mmol).

-

Dissolution: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved. Expertise Note: Using absolute ethanol is critical as the presence of water can shift the reaction equilibrium back towards the starting materials.[5]

-

Catalyst Addition: Place the flask in an ice-water bath to dissipate heat. Slowly and cautiously, add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. CAUTION: This addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue stirring and refluxing for 12 to 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Cooling: After the reaction period, turn off the heat and allow the flask to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Quenching: Pour the concentrated residue into a beaker containing 200 mL of cold deionized water. A solid precipitate of the crude product may form.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers. Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Neutralization Wash: Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.[5]

-

Brine Wash: Wash the organic phase with a saturated sodium chloride solution (1 x 50 mL) to remove residual water and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

-

Final Concentration: Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude Ethyl 3,5-dichloro-4-hydroxybenzoate as a solid.

-

Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization and Data

The final product should be a white to off-white crystalline solid.[1]

| Property | Value | Reference |

| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | [7] |

| CAS Number | 17302-82-8 | [7] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1][7] |

| Molecular Weight | 235.06 g/mol | [7] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 110-115 °C | |

| Solubility | Soluble in methanol, organic solvents | [1][8] |

Analytical Characterization:

-

¹H NMR: The structure can be confirmed by proton NMR spectroscopy. Expected signals include a triplet and a quartet for the ethyl group, a singlet for the aromatic protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

-

IR Spectroscopy: Key peaks would include a broad O-H stretch, a strong C=O stretch for the ester, and C-Cl stretches.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.

Safety and Hazard Management

All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl 3,5-dichloro-4-hydroxybenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[7] Avoid breathing dust. Wash skin thoroughly after handling.

-

3,5-Dichloro-4-hydroxybenzoic Acid: May cause skin and eye irritation. Handle with care.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to the solvent, never the other way around.

-

Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Work in a well-ventilated area.

Waste Disposal: All chemical waste, including aqueous washes and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.

References

-

PrepChem. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from PrepChem.com. [Link]

- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. National Center for Biotechnology Information. [Link]

- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

ChemBK. (2024). Ethyl 3,5-Dichloro-4-hydroxybenzoate. [Link]

Sources

- 1. CAS 17302-82-8: Ethyl 3,5-dichloro-4-hydroxybenzoate [cymitquimica.com]

- 2. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Application Note: Ethyl 3,5-dichloro-4-hydroxybenzoate as a Strategic Intermediate

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8) as a scaffold in medicinal chemistry and agrochemical synthesis.[1]

Executive Summary

Ethyl 3,5-dichloro-4-hydroxybenzoate is a high-value halogenated aromatic ester used primarily as a precursor for generating 3,5-dichloro-4-hydroxybenzoic acid and its O-alkylated derivatives.[1][2][3] Its structural core—a phenol flanked by two ortho-chlorine atoms—imparts unique electronic and steric properties:[1]

-

Enhanced Acidity: The electron-withdrawing chlorine atoms significantly increase the acidity of the phenolic hydroxyl (

vs. 10.0 for phenol), facilitating deprotonation under milder conditions. -

Steric Shielding: The ortho-chlorines protect the phenolic oxygen from metabolic conjugation (glucuronidation) in drug discovery contexts, extending half-life.[1]

-

Lipophilicity: The dichlorophenyl moiety enhances membrane permeability (

).[1]

This guide details the conversion of this ester into bioactive scaffolds, specifically targeting URAT1 inhibitors (gout therapeutics) and thrombopoietin receptor agonists (e.g., structural analogs of Lusutrombopag).

Chemical Profile & Specifications

| Property | Specification | Notes |

| CAS Number | 17302-82-8 | |

| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |

| Molecular Formula | ||

| Molecular Weight | 235.06 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110 – 115 °C | Sharp melt indicates high purity.[1][3] |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, Acetone | Poorly soluble in water. |

| pKa (Phenol) | ~6.8 - 7.2 (Predicted) | Significantly more acidic than non-halogenated parabens.[1] |

| Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. |

Critical Reactivity & Mechanism

The reactivity of Ethyl 3,5-dichloro-4-hydroxybenzoate is defined by the "Ortho-Effect" of the chlorine substituents.[1]

The Steric-Electronic Paradox

While the chlorine atoms withdraw electrons (making the O-H bond weaker and the phenoxide easier to form), they also create a steric wall .

-

Impact on Hydrolysis: The ester carbonyl is relatively accessible, allowing standard saponification.

-

Impact on Alkylation: The phenolic oxygen is crowded.[1]